molecular formula C23H27N3O3 B606848 CWHW-117 CAS No. 1505452-80-1

CWHW-117

Cat. No. B606848
M. Wt: 393.487
InChI Key: QFSACLHXUZDWGE-UHFFFAOYSA-N
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Patent
US09353089B2

Procedure details

To a solution of 3-cyclohexyl-5,5-bis(4-methoxyphenyl)-2-thioxoimidazolidin-4-one (3.0 g, 7.3 mmol) in methanol was added aqueous ammonium (25%, 40 mL) and tert-butyl hydroperoxide (70%, 10 mL) separately, and the resulting solution was stirred at room temperature overnight. The mixture was extracted with dichloromethane and the organic layer was concentrated in vacuo. The residue was purified over a silica column to give the title compound as a white solid (1.7 g, 59% two steps). 1H NMR (400 MHz, d6-DMSO) δ 7.25 (d, J=8.0 Hz, 4H), 6.84 (d, J=7.6 Hz, 4H), 6.47 (s, 1H), 3.71 (s, 6H), 3.70 (s, 1H), 2.09 (m, 2H), 1.74 (m, 2H), 1.52-1.60 (m, 3H), 1.26 (m, 2H), 1.13 (m, 1H). LC-MS m/z 394.2 (M+H).
Name
3-cyclohexyl-5,5-bis(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound
Yield
59%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[C:11](=[O:12])[C:10]([C:21]3[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=3)([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)[NH:9][C:8]2=S)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH4+:30].C(OO)(C)(C)C>CO>[CH:1]1([N:7]2[C:11](=[O:12])[C:10]([C:21]3[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=3)([C:13]3[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=3)[NH:9][C:8]2=[NH:30])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
3-cyclohexyl-5,5-bis(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
Quantity
3 g
Type
reactant
Smiles
C1(CCCCC1)N1C(NC(C1=O)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)=S
Name
Quantity
40 mL
Type
reactant
Smiles
[NH4+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified over a silica column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
title compound
Type
product
Smiles
C1(CCCCC1)N1C(NC(C1=O)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.